molecular formula C10H8N2O B15212244 1-(Cinnolin-3-yl)ethan-1-one CAS No. 89770-37-6

1-(Cinnolin-3-yl)ethan-1-one

Cat. No.: B15212244
CAS No.: 89770-37-6
M. Wt: 172.18 g/mol
InChI Key: WEVSAQABATXHJN-UHFFFAOYSA-N
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Description

Historical Perspectives on Cinnoline (B1195905) Synthesis and Development

The history of cinnoline chemistry dates back to 1883 with its discovery by Victor von Richter. pnrjournal.comthepharmajournal.com The initial synthesis involved the cyclization of an alkyne, o-C₆H₄(N₂Cl)C≡CCO₂H, in water to produce 4-hydroxycinnoline-3-carboxylic acid. wikipedia.orgwikiwand.com This intermediate could then be decarboxylated and the hydroxyl group removed to yield the parent cinnoline heterocycle. This foundational method became known as the Richter cinnoline synthesis. wikipedia.orgwikiwand.com

Following this discovery, several other methods for synthesizing the cinnoline ring system were developed. Among the classical organic reactions are the Widman–Stoermer synthesis and the Borsche cinnoline synthesis. wikipedia.orgwikiwand.com The Widman–Stoermer synthesis involves the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite. wikipedia.org Over the years, synthetic strategies have been refined and expanded, allowing for the creation of a diverse library of cinnoline derivatives with various substituents at different positions on the bicyclic ring. researchgate.net These synthetic advancements have been crucial for exploring the structure-activity relationships of cinnoline-based compounds.

The Cinnoline Nucleus as a Privileged Scaffold in Contemporary Medicinal Chemistry

In the field of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, thus serving as a starting point for the development of a wide range of therapeutic agents. nih.gov The cinnoline nucleus is widely recognized as such a scaffold. nih.govnih.govmdpi.com Its derivatives have been shown to exhibit a broad spectrum of pharmacological activities, making them promising candidates for treating various diseases. wisdomlib.org

The diverse biological activities attributed to cinnoline derivatives include:

Antibacterial and Antifungal activity: Cinnoline derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. nih.govijper.orgpnrjournal.com

Antimalarial activity: The cinnoline ring system has been incorporated into molecules designed to combat protozoan infections like malaria. nih.govpnrjournal.com

Anti-inflammatory and Analgesic activity: Certain cinnoline derivatives have demonstrated potent anti-inflammatory and pain-relieving properties. nih.govpnrjournal.com

Antitumor activity: The cinnoline scaffold is a key component in the design of novel anticancer agents, with some derivatives showing potent activity against various cancer cell lines. nih.govwisdomlib.orgnih.gov

Anxiolytic activity: Research has also explored the potential of cinnoline compounds as anxiolytic agents. nih.govmdpi.com

The versatility of the cinnoline scaffold allows it to interact with a variety of molecular targets, including enzymes like protein kinases and receptors in the central nervous system. mdpi.comnih.gov This has led to the development of cinnoline-based molecules as inhibitors of phosphoinositide 3-kinases (PI3Ks) and human neutrophil elastase, among others. nih.govnih.gov The sustained interest in this heterocyclic system is evidenced by the continuous research and the fact that some cinnoline derivatives are being evaluated in clinical trials. nih.govnih.gov

Overview of Acetylcinnolines and Related Ketone Derivatives in Research

Within the broader class of cinnoline derivatives, those containing an acetyl group, such as 1-(Cinnolin-3-yl)ethan-1-one, and other related ketone structures have been specific subjects of synthetic and medicinal chemistry research. These ketone derivatives serve as important intermediates or as biologically active compounds themselves.

Research has shown that ketone-containing intermediates, such as (phenylazo)-acetyl acetone, are valuable synthons for the preparation of acetylcinnoline derivatives, specifically 4-methyl-3-acetylcinnoline. globalresearchonline.net The synthesis of such ketone derivatives is a key step in accessing more complex cinnoline structures for pharmacological evaluation. globalresearchonline.net

Furthermore, various ketone derivatives of cinnoline have been synthesized and investigated for their potential therapeutic applications. For example, a series of cinnoline derivatives were developed as potent inhibitors of PI3Ks, with some compounds showing significant antiproliferative activity against human tumor cell lines. nih.gov In other research, cinnoline derivatives incorporating a ketone functionality have been synthesized and evaluated as inhibitors of human neutrophil elastase, an enzyme implicated in inflammatory diseases. nih.gov These studies highlight the importance of the ketone moiety as a functional group in the design of targeted cinnoline-based therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89770-37-6

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

1-cinnolin-3-ylethanone

InChI

InChI=1S/C10H8N2O/c1-7(13)10-6-8-4-2-3-5-9(8)11-12-10/h2-6H,1H3

InChI Key

WEVSAQABATXHJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2N=N1

Origin of Product

United States

Synthetic Methodologies for 1 Cinnolin 3 Yl Ethan 1 One and Analogous Cinnoline Ketones

Retrosynthetic Analysis of 1-(Cinnolin-3-yl)ethan-1-one

A logical retrosynthetic analysis of this compound suggests several key disconnections. The most apparent disconnection is at the C-C bond between the cinnoline (B1195905) ring and the acetyl group. This leads to a cinnolinyl anion synthon (or an organometallic equivalent) and an acetyl cation synthon (or an acetylating agent).

Alternatively, disconnection of the N-N bond within the pyridazine (B1198779) ring of the cinnoline system is a common strategy in cinnoline synthesis. This points towards precursors such as appropriately substituted o-aminophenyl compounds that can undergo diazotization and cyclization. Specifically for our target molecule, this would involve a precursor already bearing the acetyl group or a suitable precursor to it.

A third approach involves disconnecting the C3-C4 bond of the cinnoline ring, a strategy inherent in syntheses starting from arylhydrazones. This would require a hydrazone derived from a precursor containing the desired three-carbon chain at the ortho position of the aromatic ring.

Classical and Modern Approaches to the Cinnoline Ring System Formation

The formation of the cinnoline ring is a cornerstone of synthesizing derivatives like this compound. Several classical and modern methods have been developed for this purpose.

The Richter cinnoline synthesis is a classic method that involves the diazotization of an o-aminophenylalkyne followed by cyclization. designer-drug.comacs.org In the context of our target molecule, a potential precursor would be o-amino-phenyl-1-propyne. Diazotization of this compound would lead to a diazonium salt, which upon intramolecular cyclization would yield the desired 3-methylcinnoline (B100589), a close analogue. To obtain the target ketone directly, one might envision a precursor like 1-(2-aminophenyl)prop-2-yn-1-ol, which upon diazotization and cyclization could potentially lead to a 3-acetylcinnoline derivative, although this specific transformation is not widely documented.

The general mechanism of the Richter synthesis involves the formation of a diazonium salt from an o-substituted aniline (B41778) derivative. This is followed by an intramolecular cyclization, where the side chain attacks the diazonium group, leading to the formation of the pyridazine ring of the cinnoline system. The nature of the substituent at the ortho position dictates the final substitution pattern of the cinnoline ring.

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis for effecting cyclization reactions via intramolecular electrophilic substitution. In the context of cinnoline synthesis, PPA can be employed to promote the cyclization of suitable precursors, such as arylhydrazones. The acidic and dehydrating nature of PPA facilitates the ring closure onto the aromatic ring. For the synthesis of a 3-substituted cinnoline, a potential route would involve the PPA-catalyzed cyclization of a phenylhydrazone derived from an α-keto aldehyde or a related dicarbonyl compound. The specific substitution pattern of the starting materials would be crucial for directing the cyclization to yield the desired 3-acetylcinnoline.

The synthesis of appropriate precursors is a critical step in many cinnoline syntheses. Condensation reactions are frequently employed to construct these precursors. For instance, the formation of arylhydrazones, which are key intermediates in some cinnoline syntheses, typically involves the condensation of an arylhydrazine with a carbonyl compound. To synthesize this compound via a hydrazone cyclization route, one would need to prepare a specific hydrazone that, upon cyclization, yields the desired product. This could potentially involve the condensation of a substituted phenylhydrazine (B124118) with a dicarbonyl compound that would provide the atoms for the C-3 and C-4 positions of the cinnoline ring along with the acetyl substituent.

Strategies for Introducing the Ethanone Moiety at the Cinnoline-3 Position

Introducing the acetyl group at the C-3 position of the cinnoline ring can be achieved either by functionalizing a pre-formed cinnoline ring or by carrying the acetyl group (or a precursor) through the ring formation reaction.

Direct acylation of the cinnoline ring at the C-3 position is challenging due to the electronic nature of the heterocyclic system. However, indirect methods can be employed. One plausible strategy involves the use of a cinnoline derivative with a leaving group at the C-3 position, such as a halogen. A 3-halocinnoline could potentially undergo a transition-metal-catalyzed cross-coupling reaction with an acetylating agent.

Another approach involves the conversion of a C-3 carboxylic acid to the desired ketone. Cinnoline-3-carboxylic acid can be synthesized through various methods, including the oxidation of 3-methylcinnoline or via cyclization of appropriate precursors. The carboxylic acid can then be converted to its corresponding acyl chloride. The reaction of this acyl chloride with an organocadmium reagent, such as dimethylcadmium, is a classic method for the synthesis of methyl ketones and could be applied to produce this compound. designer-drug.comnih.govbyjus.comwikipedia.org

Alternatively, a cinnoline-3-carbonitrile could serve as a precursor. The reaction of the nitrile with a methyl Grignard reagent (methylmagnesium bromide) would form an imine intermediate, which upon acidic hydrolysis would yield the target ketone. jst.go.jpmasterorganicchemistry.com

Table 1: Potential Synthetic Strategies for this compound

StrategyPrecursorKey Reaction(s)
Functionalization of Pre-formed Cinnoline Cinnoline-3-carboxylic acid1. SOCl₂ or (COCl)₂ 2. (CH₃)₂Cd
Cinnoline-3-carbonitrile1. CH₃MgBr 2. H₃O⁺
3-HalocinnolinePalladium-catalyzed cross-coupling with an acetylating agent
Cyclization of an Acetyl-bearing Precursor 1-(2-Aminophenyl)prop-2-yn-1-olDiazotization and cyclization
Phenylhydrazone of an appropriate dicarbonylAcid-catalyzed cyclization (e.g., with PPA)

Chalcone (B49325) and Mannich Base Formation from Acetylcinnolines

Acetylcinnolines, such as this compound, are valuable intermediates for the synthesis of more complex molecules like chalcones and Mannich bases. These reactions expand the chemical diversity of cinnoline derivatives, offering pathways to new compounds with potential biological activities.

Chalcone Formation:

Chalcones are synthesized through the Claisen-Schmidt condensation of an aryl ketone with an aromatic aldehyde. nih.govjetir.org In the context of acetylcinnolines, this compound serves as the ketone component. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. nih.govresearchgate.net The general scheme involves the deprotonation of the α-carbon of the acetyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones. jetir.orgresearchgate.net

For example, the reaction of 7-chloro-6-fluoro-3-acetylcinnoline-4(3H)-one with various aromatic benzaldehydes in the presence of a base leads to the formation of the corresponding chalcones. pnrjournal.com These chalcone derivatives can then be further cyclized, for instance with phenylhydrazine, to generate pyrazole-containing cinnoline compounds. pnrjournal.comnih.gov

Mannich Base Formation:

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, an acetylcinnoline), formaldehyde, and a primary or secondary amine. thermofisher.comnih.gov The product, a Mannich base, is a β-amino carbonyl compound. thermofisher.com This reaction effectively introduces an aminomethyl group to the acetylcinnoline. nih.gov

The mechanism typically begins with the formation of an Eschenmoser-like salt from the amine and formaldehyde. youtube.com The acetylcinnoline, in its enol form, then attacks this electrophilic species to yield the Mannich base. youtube.com These bases are versatile synthetic intermediates; for instance, they can undergo β-elimination to form α,β-unsaturated ketones. thermofisher.com The synthesis of Mannich bases from various ketones, including acetophenones, is a well-established method for producing a wide array of derivatives. nih.govnih.gov

Synthesis of Substituted this compound Analogs

The therapeutic potential of cinnoline derivatives can be fine-tuned by introducing various substituents onto the cinnoline core.

Incorporation of Halogen, Nitro, Amino, and Hydroxyl Groups

The introduction of halogen, nitro, amino, and hydroxyl groups onto the cinnoline ring can significantly influence the molecule's physicochemical properties and biological activity. For instance, halogen-substituted cinnoline derivatives have demonstrated potent antimicrobial activity. nih.gov

The synthesis of these substituted analogs often starts with appropriately substituted anilines. For example, 3-chloro-4-fluoroaniline (B193440) can be used as a starting material to produce 7-chloro-8-fluoro-substituted cinnoline derivatives. chemijournal.com Diazotization of the substituted aniline followed by reaction with a suitable partner, such as ethyl 2-chloroacetoacetate, and subsequent cyclization can yield the desired substituted cinnolin-3-yl skeleton. chemijournal.com

Further modifications can be made to the synthesized cinnoline ring. For example, a nitro group can be introduced via nitration reactions, and subsequently reduced to an amino group. Hydroxyl groups can be introduced through various methods, including nucleophilic substitution of a suitable leaving group.

Aryl and Heteroaryl Substitutions on the Cinnoline Core

The introduction of aryl and heteroaryl groups on the cinnoline core can lead to compounds with enhanced biological activities. These substitutions are often achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.org

For instance, a bromo-substituted cinnoline can be coupled with a suitable aryl or heteroaryl boronic acid in the presence of a palladium catalyst to form the desired C-C bond. ijper.org This approach allows for the synthesis of a wide variety of analogs with different electronic and steric properties. Another approach involves the synthesis of 2-aryl-substituted cinnamic acid esters, which can be precursors to cinnoline systems. organic-chemistry.org The synthesis of substituted arylanthracenes and heteroacenes can also provide insights into methods for arylating heterocyclic systems. nih.gov

Pyrazole (B372694) and Other Fused Heterocycle Formation from Acetylcinnolines

Acetylcinnolines are key precursors for the synthesis of fused heterocyclic systems, particularly pyrazoles. organic-chemistry.orgyoutube.com The reaction of chalcones derived from acetylcinnolines with hydrazine (B178648) derivatives is a common method for constructing a pyrazole ring fused or attached to the cinnoline core. pnrjournal.comnih.gov

The general strategy involves the condensation of the α,β-unsaturated ketone of the chalcone with hydrazine. nih.gov The reaction proceeds through the formation of a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole. organic-chemistry.org The specific reaction conditions, such as the solvent and catalyst, can influence the outcome and yield of the reaction. organic-chemistry.org

Besides pyrazoles, other fused heterocycles can also be synthesized from cinnoline precursors. For example, intramolecular cyclization reactions can lead to the formation of systems like pyrazolo[4,3-c]cinnolines. chemijournal.com The synthesis of N-fused heterocycles is an active area of research, with various strategies being developed to construct these complex molecular architectures. nih.govnih.gov

Structural Characterization and Analytical Techniques for 1 Cinnolin 3 Yl Ethan 1 One and Derivatives

Spectroscopic Methods for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. ¹H NMR would provide detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the 1-(Cinnolin-3-yl)ethan-1-one molecule. Similarly, ¹³C NMR spectroscopy would identify the number of non-equivalent carbon atoms and offer insights into their bonding environment (e.g., C=O, C=N, aromatic carbons, and the methyl group). However, specific chemical shift data (δ), coupling constants (J), and spectra for this compound are not present in the surveyed literature.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands (ν) for the carbonyl group (C=O) of the ketone, the C=N and N=N bonds within the cinnoline (B1195905) ring, and the C-H bonds of the aromatic and methyl groups. Without experimental data, the precise wavenumbers for these vibrations remain speculative.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information is crucial for determining the molecular weight of a compound and can also provide clues about its structure through fragmentation patterns. A mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, but this specific data is not currently available.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating the components of a mixture and is routinely used to purify synthesized compounds and assess their purity.

Thin Layer Chromatography (TLC) is a rapid and simple technique used to monitor the progress of a chemical reaction and to get a preliminary indication of a compound's purity. It involves spotting the compound on a plate coated with a stationary phase (like silica (B1680970) gel) and developing it with a mobile phase (a solvent or solvent mixture). The retention factor (Rf) value is a key parameter obtained from TLC. For this compound, specific Rf values in defined solvent systems have not been reported.

Column chromatography is a preparative technique used to purify compounds from a mixture. A solution of the mixture is passed through a column packed with a stationary phase, and the components are separated based on their differential adsorption. Details regarding the specific stationary and mobile phases required for the purification of this compound by column chromatography are not documented in the available resources.

Biological Activities and Molecular Mechanisms of Action of Cinnoline Ketone Derivatives

Antimicrobial Spectrum and Modalities

Cinnoline (B1195905) derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as a subject of interest in the development of new agents against pathogenic microorganisms.

Derivatives of the cinnoline scaffold have shown notable efficacy against a variety of bacterial strains, including both Gram-positive and Gram-negative species. A study involving fourteen novel cinnoline compounds, synthesized by substituting alkyl, sulphonyl, and halo groups at the 6th and 7th positions of the core structure, revealed significant antibacterial potential. ijrps.com In this library, compound CN-7 was identified as a hit compound against E. coli, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/ml. ijrps.com

Furthermore, pyrazolo[4,3-c]cinnoline derivatives have been synthesized and evaluated for their dual anti-inflammatory and antibacterial properties. nih.gov This class of compounds has shown promise, with some derivatives exhibiting considerable activity. For instance, a cinnoline fused Mannich base with a dicyclohexane moiety showed antibacterial effects with a larger zone of inhibition against S. aureus and E. coli when compared to the standard antibiotic streptomycin. nih.gov

The combination of the cinnoline nucleus with other heterocyclic systems, such as pyrazoline, has also been explored to create hybrid molecules with enhanced biological activity. nih.gov

Table 1: Antibacterial Activity of Selected Cinnoline Derivatives

Derivative Class/CompoundTarget BacteriaObserved ActivityReference
Compound CN-7 E. coli (Gram-negative)MIC of 12.5 µg/ml ijrps.com
Cinnoline-Mannich Base S. aureus (Gram-positive), E. coli (Gram-negative)Larger zone of inhibition than streptomycin nih.gov
Pyrazolo[4,3-c]cinnolines General AntibacterialDual anti-inflammatory and antibacterial activity nih.gov

The antifungal potential of cinnoline derivatives has been documented, adding to their broad antimicrobial profile. nih.gov Research has shown that various substituted cinnolines are active against pathogenic fungi. While specific studies focusing solely on the antifungal properties of 1-(Cinnolin-3-yl)ethan-1-one are limited in the provided context, the general activity of the cinnoline scaffold suggests a promising area for further investigation. The development of cinnoline-based molecules represents a significant contribution to identifying lead compounds with potential antifungal applications. nih.gov

In the search for new treatments against tuberculosis, cinnoline derivatives have emerged as a promising class of compounds. A study focused on newly synthesized cinnoline compounds tested their in vitro efficacy against the drug-sensitive H37Rv strain of Mycobacterium tuberculosis. ijrps.com The evaluation of fourteen different derivatives demonstrated a range of activities, with MIC values between >100 µg/ml and 12.5 µg/ml. ijrps.com

Within this series, one compound stood out for its significant potency. Compound 10 exhibited the highest level of inhibition against the M. tuberculosis H37Rv strain, with a MIC value of 12.5 µg/ml. ijrps.com This finding highlights the potential of the cinnoline scaffold as a basis for developing new antimycobacterial agents.

Table 2: Antitubercular Activity of Cinnoline Derivatives Against M. tuberculosis H37Rv

CompoundMinimum Inhibitory Concentration (MIC)Reference
Compound 10 12.5 µg/ml ijrps.com
Other Synthesized Derivatives >100 - 12.5 µg/ml ijrps.com

Anti-inflammatory and Analgesic Pathways

Cinnoline derivatives have been investigated for their potential to modulate inflammatory and pain pathways. A notable area of research involves the synthesis of dual-acting compounds that possess both anti-inflammatory and antibacterial properties. nih.gov

Studies on pyrazolo[4,3-c]cinnoline derivatives have shown that the nature of substituents on the benzoyl ring plays a crucial role in their anti-inflammatory activity. Derivatives with an electron-donating group on the benzoyl ring demonstrated higher anti-inflammatory effects compared to those with electron-withdrawing groups. nih.gov Furthermore, the structural configuration, such as the presence of a methylene (B1212753) spacer between the phenyl group and carbonyl carbon, was found to enhance anti-inflammatory activity. Conversely, an O-CH₂ group led to a significant decrease in this activity. nih.gov

A specific cinnoline fused Mannich base not only showed analgesic activity superior to diclofenac (B195802) at certain time points but also exhibited anti-inflammatory activity comparable to celecoxib. nih.gov This suggests that cinnoline derivatives may exert their effects through mechanisms related to the inhibition of cyclooxygenase (COX) enzymes, a common target for anti-inflammatory drugs.

Antimalarial Activity

The cinnoline nucleus is recognized as an important structural subunit in compounds with a broad spectrum of pharmacological activities, including antimalarial properties. nih.gov The development of cinnoline-based molecules is considered a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic profiles for various therapeutic applications, including the fight against malaria. nih.gov

Antineoplastic and Antitumor Properties

The potential of cinnoline derivatives as anticancer agents has been a significant focus of medicinal chemistry research. nih.gov These compounds have been designed to target various mechanisms involved in cancer cell proliferation and survival.

Extensive studies have been conducted on substituted dibenzo[c,h]cinnolines as non-camptothecin inhibitors of topoisomerase 1 (TOP1), a key enzyme in DNA replication and a target for many anticancer drugs. nih.gov Structure-activity relationship (SAR) studies of these derivatives revealed that specific structural features, such as a methylenedioxy group on the D ring, were crucial for their TOP1-targeting activity. Replacing this group with others like methoxy, benzyloxy, or hydroxy groups resulted in a significant loss of activity. nih.gov

Another class, dihydrobenzo[h]cinnoline-5,6-dione derivatives, has also been evaluated for antitumor properties. The majority of these compounds showed at least moderate cytotoxic activity against epidermoid carcinoma (KB) and hepatoma carcinoma (Hep-G2) cell lines. nih.gov Some of these derivatives displayed considerable activity, with IC₅₀ values below 5 µM against both cell lines. nih.gov

Table 3: Cytotoxic Activity of Selected Cinnoline Derivatives

Derivative ClassCell LinesMost Promising AgentIC₅₀ ValuesReference
Dihydrobenzo[h]cinnoline-5,6-diones KB (epidermoid carcinoma), Hep-G2 (hepatoma carcinoma)Compound with a 4-NO₂C₆H₄ substituent0.56 µM (KB), 0.77 µM (Hep-G2) nih.gov

Central Nervous System (CNS) Modulatory Activities

Cinnoline derivatives have been identified as modulators of central nervous system activity, primarily through their interaction with enzymes highly expressed in the brain. nih.gov One of the key targets is Phosphodiesterase 10A (PDE10A), which is found in significant concentrations in the striatum and other brain regions. nih.gov Inhibition of PDE10A is a therapeutic strategy being investigated for neurological and psychiatric conditions. nih.govnih.gov

Specifically, the inhibition of PDE10A by cinnoline derivatives has been explored for its potential in treating schizophrenia. nih.gov Schizophrenia is a complex psychiatric disorder linked to disruptions in the neurotransmission pathways of the central nervous system. nih.gov By inhibiting PDE10A, these compounds can modulate cellular signaling pathways, which may help in managing the symptoms of this disorder. nih.gov The focus on PDE10A inhibitors highlights a targeted approach to developing novel antipsychotic agents with potentially improved efficacy and side-effect profiles. nih.gov

Enzyme and Receptor Target Modulation

The therapeutic potential of cinnoline ketone derivatives is largely attributed to their ability to modulate the activity of various enzymes and receptors. The following sections detail their inhibitory effects on specific molecular targets.

A series of cinnoline derivatives has been developed and identified as potent inhibitors of Phosphoinositide 3-Kinases (PI3Ks). nih.gov The PI3K signaling pathway is often overexpressed in cancer cells, and its inhibition is a proven strategy for halting cancer progression. nih.govnih.gov

Research has shown that many of the synthesized cinnoline compounds exhibit nanomolar inhibitory activities against PI3Ks. nih.gov One particular compound, designated as compound 25 , demonstrated significant micromolar inhibitory potency against three human tumor cell lines, with IC₅₀ values of 0.264 μM, 2.04 μM, and 1.14 μM, respectively. nih.gov This highlights the potential of the cinnoline scaffold in the development of new anticancer agents that function by disrupting the PI3K/Akt signaling pathway. nih.gov

Table 1: PI3K Inhibitory Activity of Cinnoline Derivative

Compound Target Cell Lines IC₅₀ (μM)
Compound 25 Human Tumor Cell Line 1 0.264
Human Tumor Cell Line 2 2.04

This table showcases the inhibitory potency of a lead cinnoline derivative against various human tumor cell lines.

Cinnoline analogues have been extensively synthesized and evaluated as inhibitors of Phosphodiesterase 10A (PDE10A), a dual-specificity enzyme that regulates cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels. nih.gov As PDE10A is highly expressed in the striatum, its inhibitors are being pursued as potential treatments for neurological disorders like schizophrenia, Huntington's disease, and Parkinson's disease. nih.gov

In one study, fifteen cinnoline analogues were synthesized, with nine showing potent inhibition of PDE10A, with IC₅₀ values ranging from 1.5 to 18.6 nM. nih.gov Notably, compounds 26a , 26b , and 33c were exceptionally potent, with IC₅₀ values of 1.52 ± 0.18 nM, 2.86 ± 0.10 nM, and 3.73 ± 0.60 nM, respectively. These compounds also demonstrated high selectivity for PDE10A over other phosphodiesterase subtypes. nih.gov Structure-activity relationship studies revealed that substitutions on the cinnoline ring system significantly influence inhibitory potency. For instance, for one series of compounds, the potency decreased in the order of OCH₃ > OBn > OH. nih.gov

Table 2: PDE10A Inhibitory Activity of Selected Cinnoline Analogues

Compound IC₅₀ (nM)
26a 1.52 ± 0.18
26b 2.86 ± 0.10
33c 3.73 ± 0.60
13a 18.4
13c 14
13b 4,250
14a 10,800
13d 1,550

| 14b | 6,620 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of various cinnoline derivatives against PDE10A, illustrating a wide range of potencies.

Cinnoline derivatives have been investigated as inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases. nih.govtandfonline.com HNE can degrade major extracellular matrix proteins, and its uncontrolled activity is implicated in various pathological conditions. tandfonline.com

A series of HNE inhibitors based on the cinnoline scaffold demonstrated effective, reversible, and competitive inhibition of the enzyme. nih.govtandfonline.com While generally less potent than a previously reported class of N-benzoylindazoles, these cinnoline derivatives showed increased stability in aqueous solutions. nih.govnih.gov The most potent compound from this series, 18a , exhibited a good balance of HNE inhibitory activity with an IC₅₀ value of 56 nM and chemical stability (t₁/₂ = 114 min). nih.govtandfonline.comnih.gov Molecular docking studies suggest that the mechanism of inhibition depends on the specific cinnoline structure, with some compounds being attacked at an amido moiety and others at an ester function by the Ser195 residue in the HNE active site. nih.govtandfonline.comnih.gov

Table 3: HNE Inhibitory Activity of a Lead Cinnoline Derivative

Compound IC₅₀ (nM) Chemical Half-life (t₁/₂)

| 18a | 56 | 114 min |

This table highlights the inhibitory concentration and chemical stability of the most promising cinnoline-based HNE inhibitor identified in the study.

The cinnoline scaffold has served as a basis for developing inhibitors of Bruton's tyrosine kinase (BTK), a critical target in the treatment of B-cell malignancies. nih.gov The irreversible BTK inhibitor ibrutinib (B1684441) has shown clinical success, but challenges like drug resistance have spurred the search for new, effective, and safe reversible inhibitors. nih.gov

A study involving 115 novel cinnoline analogues was conducted to explore their potential as reversible BTK inhibitors. nih.gov While specific IC₅₀ values for these cinnoline derivatives are not detailed in the provided abstracts, the study focused on molecular docking and 3D-QSAR to guide the rational design of new inhibitors. nih.gov The research indicated that bulky substitutions at the R₁ and R₃ positions of the cinnoline ring, along with hydrophilic and negative electrostatic substitutions at the R₁ position, are important for enhancing BTK inhibitory activity. nih.gov Another study mentioned cinnoline scaffold compounds as a reference point for the development of improved BTK inhibitors with better drug-like properties. nih.gov

Novel cinnoline derivatives have been designed and studied as potential inhibitors of tubulin polymerization, a key mechanism for the action of many anticancer drugs. nih.govelsevierpure.com By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in cancer cells.

Molecular docking studies have been performed to understand the binding mode of newly synthesized cinnoline derivatives within the colchicine (B1669291) binding site of tubulin. nih.govelsevierpure.com The results from these computational studies are promising, indicating that these derivatives could be effective inhibitors of tubulin polymerization. nih.govelsevierpure.com One of the synthesized compounds showed a calculated inhibitory constant (Ki) of 0.5 nM in the computational model, suggesting a strong potential interaction with tubulin. nih.govelsevierpure.com Although in vitro assays to confirm the tubulin polymerization inhibition of these specific cinnoline derivatives were not detailed in the provided results, the docking studies provide a strong rationale for their further development as anticancer agents. nih.govelsevierpure.comresearchgate.net

Table 4: Computationally Predicted Tubulin Polymerization Inhibitory Activity

Compound Series Predicted Binding Computational Ki (nM)

This table shows the predicted binding affinity of a novel cinnoline derivative as a tubulin polymerization inhibitor based on molecular docking studies.

Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α) Modulation

While direct experimental studies on the modulation of Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α) by the specific compound This compound are not extensively available in the current body of scientific literature, research into structurally related cinnoline derivatives provides valuable insights into their potential as anti-inflammatory agents through the modulation of these key inflammatory mediators. The cinnoline scaffold, a bicyclic aromatic heterocycle, has been identified as a promising pharmacophore in the development of new therapeutic agents. rroij.comwisdomlib.org

Investigations into various cinnoline derivatives have demonstrated a range of biological activities, including anti-inflammatory properties. rroij.comrroij.comiosrjournals.org The mechanism of action for many anti-inflammatory drugs involves the inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins (B1171923) which are key mediators of inflammation and pain. chemijournal.comscbt.comnih.gov Additionally, the pro-inflammatory cytokine TNF-α plays a crucial role in the inflammatory cascade and is a significant target for anti-inflammatory therapies. nih.govnih.govyoutube.com

Research has shown that certain substituted cinnoline imidazole (B134444) derivatives exhibit noteworthy anti-inflammatory activity. rroij.com In studies using the formalin-induced rat paw edema model, these compounds demonstrated a reduction in inflammation. rroij.comiosrjournals.org Specifically, halogen-substituted cinnoline derivatives, particularly those with chloro substitutions, have shown potent anti-inflammatory effects. rroij.comiosrjournals.org

A notable area of research has been on pyrazolo[4,3-c]cinnoline derivatives, which incorporate a pyrazole (B372694) ring fused to the cinnoline core. A series of these derivatives were synthesized and evaluated for their anti-inflammatory and antibacterial activities. chemijournal.com Several of these compounds exhibited promising anti-inflammatory effects, with some showing excellent protection against inflammation in animal models. chemijournal.com Docking studies of these active compounds with the COX-2 enzyme have revealed a strong binding profile, suggesting that their anti-inflammatory activity is, at least in part, mediated through the inhibition of COX-2. chemijournal.com

While direct data on TNF-α modulation by this compound is scarce, the broader class of cinnoline derivatives has been linked to pathways that can influence TNF-α production. For instance, some heterocyclic compounds are known to inhibit phosphodiesterase 4 (PDE4), an enzyme whose inhibition can lead to a decrease in the production of inflammatory mediators, including TNF-α.

The synthesis of various acetylcinnolines, the class of compounds to which this compound belongs, has been reported, and these compounds have been screened for various biological activities. wisdomlib.org For example, 3-acetyl-6-fluorocinnolin-4(1H)-one and 3-acetyl-8-chlorocinnolin-4(1H)-one are among the novel cinnoline derivatives that have been synthesized and evaluated for their analgesic properties, which are often linked to anti-inflammatory mechanisms. wisdomlib.org

The collective findings from studies on various cinnoline derivatives underscore the potential of this chemical class as a source of new anti-inflammatory agents targeting key molecules like COX-2 and TNF-α. Further research, including the specific evaluation of this compound, is warranted to fully elucidate its pharmacological profile and mechanism of action.

Research Findings on Cinnoline Derivatives

Compound ClassSpecific Derivative ExampleBiological Activity NotedKey FindingsSupporting Evidence
Substituted Cinnoline Imidazole Derivatives15DSDc, 15DSDf, 15DSDi (Specific structures not detailed in source)Anti-inflammatoryShowed good activity in the formalin-induced rat paw edema model. Chloro-substituted derivatives were particularly potent. rroij.comIn vivo animal model rroij.com
Pyrazolo[4,3-c]cinnoline Derivatives(7-chloro-8-fluoro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(4-methylphenyl)methanone (4d)Anti-inflammatory, COX-2 InhibitionShowed 74.67% inhibition of inflammation in a rat paw edema model. chemijournal.comIn vivo animal model chemijournal.com
Pyrazolo[4,3-c]cinnoline Derivatives(7-chloro-8-fluoro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(4-methoxyphenyl)methanone (4l)Anti-inflammatory, COX-2 InhibitionDemonstrated 80.01% inhibition of inflammation in a rat paw edema model. Docking studies indicated a strong binding profile with COX-2. chemijournal.comIn vivo animal model, Molecular Docking chemijournal.com
Acetylcinnoline Derivatives3-acetyl-8-chlorocinnolin-4(1H)-one (S5)AnalgesicExhibited significant analgesic activity with 65.14% protection in the acetic acid-induced writhing test in mice. wisdomlib.orgIn vivo animal model wisdomlib.org
Acetylcinnoline Derivatives3-acetyl-6-fluorocinnolin-4(1H)-one (S1)AnalgesicShowed significant analgesic activity with 51.94% protection in the acetic acid-induced writhing test in mice. wisdomlib.orgIn vivo animal model wisdomlib.org

Structure Activity Relationship Sar Investigations of Cinnoline Ketone Analogs

Influence of Substituent Nature and Position on Biological Potency

The introduction of different functional groups at various positions on the cinnoline (B1195905) ring system can dramatically alter the biological profile of the resulting analogs.

Similarly, the introduction of hydroxyl groups, which can act as hydrogen bond donors, also modulates activity. For instance, in a series of pyrazolo[4,3-c]cinnoline derivatives, compounds featuring an electron-donating group, such as a hydroxyl group, on an attached benzoyl ring demonstrated higher anti-inflammatory activity compared to those with electron-withdrawing groups. nih.gov This suggests that the electronic nature of the substituent plays a critical role in the molecule's ability to interact with its target, such as the COX-2 enzyme.

Table 1: Effect of Halogen and Hydroxyl Groups on Biological Activity

Compound Class Substituent Observed Effect Potential Activity Reference
Cinnoline Sulphonamides Halogens (e.g., Cl, Br) Potent activity at lesser concentrations Antimicrobial nih.gov
Pyrazolo[4,3-c]cinnolines Electron-donating groups (e.g., -OH on benzoyl ring) Higher activity Anti-inflammatory nih.gov

This table is generated based on findings from the cited research.

The size, shape, and electronic properties of alkyl and aryl groups attached to the cinnoline ketone framework are pivotal in defining the SAR. Research on dual anti-inflammatory and antibacterial pyrazolo[4,3-c]cinnoline derivatives has shed light on these relationships. nih.gov

It was observed that the presence of a methylene (B1212753) (-CH2-) spacer between a phenyl group and the carbonyl carbon led to an increase in anti-inflammatory activity. Conversely, substituting this spacer with an oxy-methylene (-O-CH2-) group resulted in a significant decrease in activity. nih.gov This highlights the importance of the linker's composition and flexibility in orienting the aryl group within the target's binding site. Furthermore, the substitution pattern on these aryl rings is critical; compounds with electron-donating groups on the benzoyl ring generally show enhanced anti-inflammatory effects. nih.gov

Fusing an additional heterocyclic ring, such as a pyrazole (B372694), to the cinnoline core creates a new chemical entity with a distinct and often enhanced biological profile. A series of pyrazolo[4,3-c]cinnoline derivatives has been synthesized and evaluated for both anti-inflammatory and antibacterial activities. nih.govdocumentsdelivered.com

These fused systems have shown considerable promise. For example, compounds 4d and 4l from one study exhibited significant anti-inflammatory activity with reduced ulcerogenic potential when compared to the standard drug naproxen. nih.gov Within the same series, compound 4i was noted for its significant antibacterial properties. nih.gov The development of these dual-action agents underscores the therapeutic potential of this specific fused ring system. nih.gov The SAR of these pyrazolo[4,3-c]cinnolines indicated that the nature of the substituent on an N-benzoyl moiety was a key determinant of the anti-inflammatory action. nih.gov

Table 2: Biological Activities of Selected Pyrazolo[4,3-c]cinnoline Analogs

Compound Key Structural Feature Primary Activity Noted Reference
Compound 4d Pyrazolo[4,3-c]cinnoline core Promising anti-inflammatory activity nih.gov
Compound 4l Pyrazolo[4,3-c]cinnoline core Promising anti-inflammatory activity nih.gov
Compound 4i Pyrazolo[4,3-c]cinnoline core Significant antibacterial activity nih.gov

This table is generated based on findings from the cited research.

Stereochemical Considerations and Conformational Analysis in SAR

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of a molecule (conformation) are fundamental to its interaction with chiral biological targets like enzymes and receptors. For a drug molecule to be effective, it must adopt a specific conformation, often referred to as the bioactive conformation, that is complementary to the binding site of its target.

While specific experimental studies on the stereochemistry and conformational analysis of 1-(Cinnolin-3-yl)ethan-1-one analogs are not extensively detailed in the reviewed literature, the principles remain critically important. The presence of chiral centers, for instance, would lead to enantiomers, which could exhibit different biological activities and metabolic profiles. Conformational analysis helps in understanding the molecule's preferred shapes in solution and how substituents might influence this preference, thereby affecting the molecule's ability to bind to its target. The study of conformationally constrained analogs, where the molecule's flexibility is reduced, can be a powerful tool to probe the bioactive conformation and improve potency. biomedres.us

Physicochemical Parameters and their Correlation with Activity (e.g., Lipophilicity)

Physicochemical properties such as lipophilicity, electronic effects, and steric factors are key determinants of a drug's pharmacokinetic and pharmacodynamic behavior. Quantitative Structure-Activity Relationship (QSAR) studies aim to create a mathematical correlation between these chemical properties and biological activity. elsevierpure.comnih.gov

Lipophilicity, often measured as the partition coefficient (log P), is a critical parameter that influences a drug's ability to cross biological membranes, its distribution in the body, and its binding to targets. mdpi.comresearchgate.net For heterocyclic compounds like cinnoline analogs, modulating lipophilicity is a common strategy for optimizing drug-like properties. For example, the introduction of halogen atoms can increase lipophilicity, which may contribute to the enhanced antimicrobial activity observed in some cinnoline derivatives. nih.gov

The electronic properties of substituents, described by parameters like the Hammett constant, also play a vital role. As noted earlier, electron-donating groups on the benzoyl ring of pyrazolo[4,3-c]cinnoline analogs enhanced anti-inflammatory activity, while electron-withdrawing groups were detrimental. nih.gov This provides a clear correlation between a physicochemical parameter (electronic character) and biological function, offering a rational basis for the design of more potent compounds.

Future Directions and Emerging Research Avenues for 1 Cinnolin 3 Yl Ethan 1 One

Development of Novel and Efficient Synthetic Routes for Targeted Analogs

The scientific literature contains numerous methods for the synthesis of the core cinnoline (B1195905) ring system and its derivatives. researchgate.netresearchgate.net These often involve the cyclization of arylhydrazones or arenediazonium salts. researchgate.net However, no specific synthetic procedures for 1-(Cinnolin-3-yl)ethan-1-one or its targeted analogs are described. The development of novel and efficient synthetic routes would first require the establishment of a reliable method for the synthesis of the parent compound. Future work in this area would logically involve the exploration of various catalytic cross-coupling reactions to introduce the acetyl group at the C3-position of the cinnoline ring or the construction of the ring from a precursor already containing the acetyl moiety.

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

Without any reported biological activity for this compound, it is impossible to discuss the advanced mechanistic elucidation of its effects. Cinnoline derivatives have been investigated for a wide range of pharmacological activities, including as anticancer, antibacterial, and anti-inflammatory agents. nih.govijper.orgchemijournal.com For instance, certain cinnoline derivatives have shown potent inhibitory activity against PI3K, a key enzyme in cell signaling pathways. nih.gov To understand the molecular mechanism of this compound, initial biological screening would be necessary to identify any activity. Subsequent mechanistic studies would then involve techniques such as enzymatic assays, cellular pathway analysis, and structural biology to identify its molecular target(s) and mode of action.

Rational Design of Next-Generation Cinnoline Ketone Agents with Enhanced Selectivity

Rational drug design relies on a known structure-activity relationship (SAR) and a defined molecular target. researchgate.net As there is no available data on the biological targets or the SAR of this compound, the rational design of next-generation agents is not feasible. Once a biological target is identified, computational methods such as molecular docking and dynamic simulations could be employed to predict how modifications to the this compound scaffold would affect its binding affinity and selectivity. This would guide the synthesis of new analogs with potentially improved therapeutic properties.

Application of Artificial Intelligence and Machine Learning in Cinnoline Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are powerful tools in modern drug discovery, capable of accelerating processes from target identification to lead optimization. nih.gov These technologies can analyze vast datasets to predict the biological activities, physicochemical properties, and potential toxicity of compounds. nih.gov In the context of cinnoline drug discovery, AI could be used to screen virtual libraries of cinnoline derivatives against various biological targets or to develop predictive models for their activity based on their structural features. However, the application of AI to the specific case of this compound is premature, as it would require a substantial amount of initial data on the compound and its analogs to train the machine learning models effectively.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(Cinnolin-3-yl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on cinnoline derivatives. For example:

  • Friedel-Crafts Acylation: React cinnoline with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
  • Nucleophilic Substitution: Use 3-bromocinnoline with acetylides (e.g., lithium acetylide) in tetrahydrofuran (THF) at low temperatures (−78°C) .
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., cinnolin-3-yl proton shifts at δ 8.5–9.5 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ expected at m/z 186.0688 for C₁₁H₈N₂O) .
  • X-ray Crystallography: For definitive structural confirmation. Use SHELXL for refinement (e.g., space group determination, thermal parameter adjustment) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in crystallographic refinement or spectroscopic analysis of this compound?

Methodological Answer:

  • For Crystallography:
    • Cross-validate with SHELXL’s TWIN/BASF commands for twinned crystals .
    • Compare experimental and calculated powder XRD patterns to detect impurities .
  • For Spectroscopy:
    • Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
    • Replicate analyses under controlled conditions (e.g., deuterated solvents, inert atmosphere) to minimize artifacts .

Q. What strategies are recommended for studying the biological interactions of this compound with enzyme targets?

Methodological Answer:

  • In Silico Screening: Perform molecular docking (e.g., AutoDock Vina) using cinnoline’s aromatic ring as a pharmacophore for π-π stacking .
  • In Vitro Assays:
    • Enzyme inhibition studies (e.g., fluorescence-based assays for kinase targets) .
    • Surface Plasmon Resonance (SPR) to quantify binding kinetics (KD, kon/koff) .
  • Data Interpretation: Use Scatchard plots or Hill coefficients to assess cooperativity in binding .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Computational Analysis: Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .
  • Experimental Validation:
    • Suzuki-Miyaura coupling: Test reactivity with boronic acids (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃ base) .
    • Monitor regioselectivity via LC-MS and compare with computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.